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molecular formula C9H11N3O4 B8398273 6-Methylamino-5-nitro-nicotinic acid ethyl ester

6-Methylamino-5-nitro-nicotinic acid ethyl ester

Cat. No. B8398273
M. Wt: 225.20 g/mol
InChI Key: VJPJCPJJLSOTJD-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

6-Methylamino-5-nitro-nicotinic acid ethyl ester (911 mg) was prepared by following General Procedure A starting from 6-chloro-5-nitro-nicotinic acid ethyl ester (1.0 g) and methylamine (2 M in THF, 3.25 mL) in DMF.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8](Cl)=[N:7][CH:6]=1)[CH3:2].[CH3:16][NH2:17]>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([NH:17][CH3:16])=[N:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)[N+](=O)[O-])Cl)=O
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)[N+](=O)[O-])NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 911 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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